molecular formula C2Cl4S B8332303 1,1,2-Trichloro-2-(chlorosulfanyl)ethene CAS No. 19411-15-5

1,1,2-Trichloro-2-(chlorosulfanyl)ethene

Cat. No.: B8332303
CAS No.: 19411-15-5
M. Wt: 197.9 g/mol
InChI Key: ORMAZADQTUNMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2-Trichloro-2-(chlorosulfanyl)ethene is a chlorinated ethene derivative with a unique structure featuring three chlorine atoms at positions 1, 1, and 2 of the ethene backbone, along with a chlorosulfanyl (-SCl) group at position 2.

Properties

CAS No.

19411-15-5

Molecular Formula

C2Cl4S

Molecular Weight

197.9 g/mol

IUPAC Name

1,2,2-trichloroethenyl thiohypochlorite

InChI

InChI=1S/C2Cl4S/c3-1(4)2(5)7-6

InChI Key

ORMAZADQTUNMHC-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(SCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Trichloroethylene (TCE): Lacks the sulfanyl group but shares three chlorine substituents.
  • Tetrachloroethylene (PCE) : Fully chlorinated (four Cl atoms), making it more resistant to reductive dechlorination than the target compound, which has a reactive -SCl group that may facilitate degradation .

Physicochemical Properties

While direct data for 1,1,2-Trichloro-2-(chlorosulfanyl)ethene is unavailable, trends from analogous compounds suggest:

  • Boiling Point : Expected to be higher than TCE (87°C) and PCE (121°C) due to the polar -SCl group enhancing intermolecular forces.
  • Solubility : Likely lower than DCE (3,500 mg/L at 20°C) due to increased hydrophobicity from chlorine and sulfur substituents.

Degradation Pathways

  • Atmospheric Reactivity : The -SCl group may alter HO radical reaction kinetics. For reference, ethene reacts with HO radicals at 8.61×10⁻¹² cm³ molecule⁻¹ s⁻¹ , but chlorine and sulfur substituents likely reduce this rate due to electron-withdrawing effects.

Environmental and Health Impacts

  • Toxicity: Chlorinated ethenes are associated with carcinogenicity (e.g., TCE is a known carcinogen). The -SCl group may introduce unique toxicophores, warranting further study.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Boiling Point (°C) Water Solubility (mg/L) HO Radical Rate Constant (cm³ molecule⁻¹ s⁻¹)
1,1,2-Trichloro-2-(chlorosulfanyl)ethene N/A N/A N/A
Trichloroethylene (TCE) 87 1,280 2.4×10⁻¹²
Tetrachloroethylene (PCE) 121 150 1.7×10⁻¹²
Ethene -104 130 8.61×10⁻¹²

Ethene reaction rates are included for atmospheric chemistry context .

Table 2: Degradation Pathways

Compound Reductive Dechlorination Products Atmospheric Lifetime (Days)
1,1,2-Trichloro-2-(chlorosulfanyl)ethene Dichloroethenes, vinyl chloride, ethene ~10–30 (estimated)
TCE DCE, vinyl chloride, ethene 5–7
PCE TCE, DCE, ethene 100–150

Sources : Anaerobic degradation pathways align with aquifer studies ; atmospheric lifetimes assume slower HO reactivity than ethene .

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